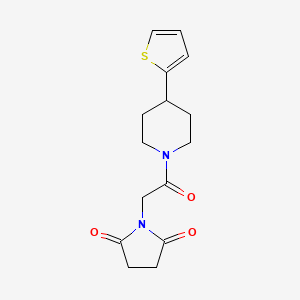

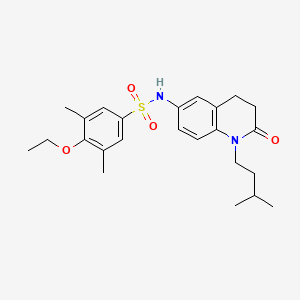

2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate is a useful research compound. Its molecular formula is C15H16O4 and its molecular weight is 260.289. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Anthraquinones and Tetrahydroanthraquinones

Hexa-2,5-dienoates, similar to 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate, are utilized for [4+2] anionic annulation, leading to the synthesis of anthraquinones and tetrahydroanthraquinones. This process involves regiospecific conversion to 3-(2-alkenyl)naphthoates and subsequent intramolecular carbonyl-ene reactions (Basak & Mal, 2017).

Formal Synthesis of Strobilurins

This compound plays a role in the synthesis of strobilurins, a class of antifungal agents. Specifically, it acts as a precursor in highly stereospecific reactions leading to the formation of methyl (3Z,5E)-6-aryl-3-methylhexa-3,5-dienoates, crucial for the formal synthesis of strobilurins A and X (Grigorieva et al., 2010).

Bacterial Metabolism Studies

In bacterial metabolism research, specifically with Pseudomonas putida, a related compound, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, has been identified and studied. This compound is a key metabolite in the degradation pathway of biphenyl (Catelani et al., 1973).

Cross Metathesis in Renewable Chemistry

The compound finds application in renewable chemistry, particularly in cross metathesis reactions with estragole and methyl sorbate. These reactions produce methyl 6-(4-methoxyphenyl)hexa-2,4-dienoate, showcasing the utility of this compound in creating products with biological relevance (Ferreira et al., 2021).

Synthesis of Hydroxy-γ-sanshool

In the synthesis of hydroxy-γ-sanshool, an important compound in flavor and fragrance chemistry, the related hexa-2,4-dienal plays a key role. Wittig reactions involving this dienal are critical steps in constructing the carbon skeleton of hydroxy-γ-sanshool (Gao et al., 2021).

Development of Avenalumic Carboxamide Derivatives

The compound serves as a starting point in a seven-step synthesis process for (2E,4E)-5-[4-hydroxy-3-methoxyphenyl]penta-2,4-dienoic acid, derived from ferulic acid. This synthesis demonstrates its potential in preparing a variety of avenalumic carboxamide derivatives (Bazin et al., 2008).

Role in Antimicrobial Packaging Materials

Potassium (2E,4E)-hexa-2,4-dienoate, a related compound, has been used in developing antimicrobial packaging materials. The research on these materials focuses on their potential to extend shelf-life and reduce contamination in food products (Jipa et al., 2012).

Properties

IUPAC Name |

[2-(3-methoxyphenyl)-2-oxoethyl] (2E,4E)-hexa-2,4-dienoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-3-4-5-9-15(17)19-11-14(16)12-7-6-8-13(10-12)18-2/h3-10H,11H2,1-2H3/b4-3+,9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUJSNTXEPQAQW-PRKJJMSOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)OCC(=O)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)OCC(=O)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

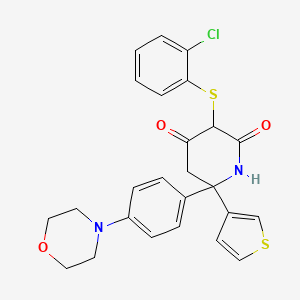

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)

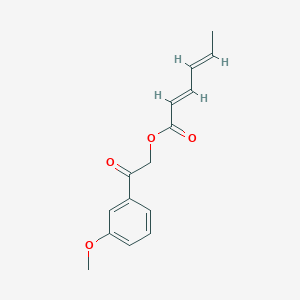

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanehydrazide](/img/structure/B2503675.png)

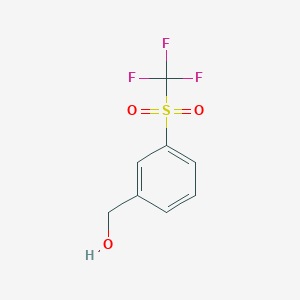

![[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride](/img/structure/B2503676.png)

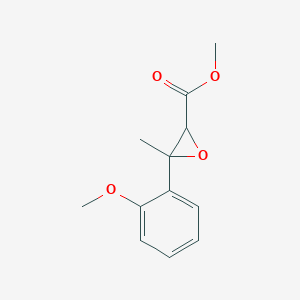

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2503679.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503682.png)